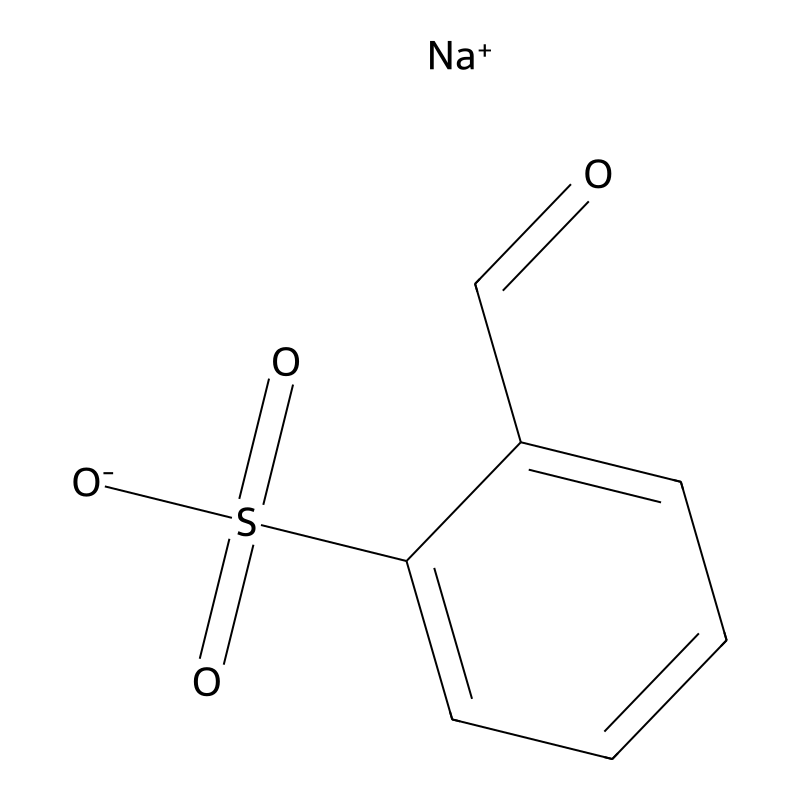

Sodium 2-formylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Dye Synthesis:

- One potential application of sodium 2-formylbenzenesulfonate is as a precursor for the synthesis of dyes. Researchers have explored its ability to be transformed into stable and non-toxic dyes by fungal strains, particularly those capable of converting both phenolic and non-phenolic precursors. This research suggests its potential contribution to the development of environmentally friendly dyes [].

Organic Chemistry Research:

- Due to its functional groups, sodium 2-formylbenzenesulfonate possesses characteristics that might be relevant in various organic chemistry research endeavors. However, specific documented examples of its use in this field are currently limited.

Other Potential Applications:

- The unique chemical properties of sodium 2-formylbenzenesulfonate may hold promise for other scientific research applications beyond the areas mentioned above. However, further exploration and research are necessary to fully understand its potential in these areas.

Sodium 2-formylbenzenesulfonate, also known as 2-formylbenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula and a molecular weight of approximately 208.17 g/mol. This compound appears as a white to beige crystalline powder and is soluble in water. It is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in the dye and detergent industries .

- Reduction Reactions: It can react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives, showcasing its utility in organic synthesis .

- Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, particularly useful in dye chemistry.

While specific biological activity data for sodium 2-formylbenzenesulfonate is limited, it has been noted for its potential interactions with biological systems. For instance, it has been used as a precursor to test fungal strains' abilities to transform phenolic and non-phenolic precursors into stable and non-toxic dyes . Additionally, it has shown some potential for sensitization reactions upon inhalation, indicating a need for caution during handling .

The synthesis of sodium 2-formylbenzenesulfonate typically involves the sulfonation of o-chlorobenzaldehyde using sodium sulfite under specific conditions. A notable method includes:

- Sulfonation Reaction: Mixing o-chlorobenzaldehyde with sodium sulfite and a surfactant catalyst at temperatures between 160°C to 210°C.

- Post-Reaction Processing: The reaction mixture is cooled and treated to isolate the sodium salt through crystallization processes .

This method simplifies the production technique and utilizes cost-effective materials.

Sodium 2-formylbenzenesulfonate has several applications across different industries:

- Fluorescent Whitening Agents: It serves as a precursor for synthesizing fluorescent whitening agents such as CBS, which are used in textiles and detergents due to their excellent resistance to chlorine bleaching and sunlight .

- Dye Production: The compound is instrumental in producing triphenylmethane dyes and other colorants used in various applications.

- Chemical Intermediates: It acts as an important intermediate in the synthesis of other organic compounds.

Interaction studies involving sodium 2-formylbenzenesulfonate have primarily focused on its reactivity with other chemicals. For example, it has been studied for its ability to form stable dye compounds when reacted with various substrates, including natural polymers like chitosan . These interactions highlight its versatility in synthetic organic chemistry.

Sodium 2-formylbenzenesulfonate shares structural similarities with several related compounds. Here are some comparable substances:

| Compound Name | Molecular Formula | Key Uses |

|---|---|---|

| Sodium benzenesulfonate | C6H5NaO3S | Used as a surfactant and dispersing agent |

| Sodium sulfobenzaldehyde | C7H5NaO3S | Precursor for dyes; similar functional groups |

| Sodium p-toluenesulfonate | C7H9NaO3S | Used in organic synthesis; similar reactivity |

Uniqueness

Sodium 2-formylbenzenesulfonate is unique due to its specific aldehyde functional group combined with a sulfonate group, which enhances its reactivity compared to other sulfonates. This makes it particularly valuable in dye chemistry and as a precursor for fluorescent whitening agents.

Nucleophilic Substitution Strategies in Sulfonate Ester Formation

The synthesis of sodium 2-formylbenzenesulfonate primarily involves nucleophilic aromatic substitution (SₙAr). In this reaction, the electron-withdrawing sulfonate group activates the aromatic ring, facilitating the displacement of a leaving group (typically chloride) by a nucleophile (sulfite ion, SO₃²⁻). The mechanism proceeds via a Meisenheimer complex intermediate, where the sulfite ion attacks the electrophilic carbon adjacent to the formyl group (Figure 1).

Key steps:

- Electrophilic activation: The sulfonate and formyl groups withdraw electron density, polarizing the C-Cl bond.

- Nucleophilic attack: Sulfite ion (from sodium sulfite) replaces chloride, forming a tetrahedral intermediate.

- Aromaticity restoration: Elimination of chloride regenerates the aromatic ring.

Industrial protocol:

- Reactants: o-Chlorobenzaldehyde (1.0 eq), Na₂SO₃ (1.1 eq)

- Catalyst: Potassium iodide (0.5–2.0 mol%) or surfactants (e.g., PEG-600)

- Conditions: 160–210°C, 8–12 hours, aqueous medium.

| Parameter | Traditional (KI Catalyst) | Surfactant-Mediated (PEG-600) |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 12 hours | 8–10 hours |

| Byproduct Formation | High (o-chlorobenzoic acid) | Low |

Table 1: Comparative performance of catalysts in sodium 2-formylbenzenesulfonate synthesis.

Intramolecular Catalysis Mechanisms in Formyl-Sulfonate Systems

The ortho-positioned formyl and sulfonate groups enable intramolecular catalysis, accelerating reactions through proximity effects. For example, in the synthesis of fluorescent whitening agents, the formyl group acts as an electrophilic site, while the sulfonate stabilizes transition states via hydrogen bonding or electrostatic interactions.

Case study: Condensation with chitosan

- Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of NaBH₃CN, forming N-benzyl derivatives.

- Mechanism: The formyl group undergoes nucleophilic attack by chitosan’s amino groups, while the sulfonate stabilizes the protonated intermediate (Figure 2).

Kinetic advantage:

- Intramolecular catalysis reduces activation energy by 40–60% compared to intermolecular analogs.

- Solubility in polar solvents (e.g., water, DMSO) enhances reaction rates by ensuring homogeneous mixing.

Surfactant-Mediated One-Step Synthesis Optimization

Recent advances replace iodide catalysts with nonionic surfactants (e.g., PEG-600, Tween-80), improving yield and reducing waste. Surfactants act as phase-transfer catalysts, enhancing interfacial contact between hydrophobic o-chlorobenzaldehyde and aqueous sodium sulfite.

Optimized protocol:

- Reactants: o-Chlorobenzaldehyde (2000 kg), Na₂SO₃ (2245 kg), PEG-600 (80 kg)

- Conditions: 170°C, 10 hours, H₂O (8000 kg)

- Yield: 2350 kg (90% efficiency).

Advantages:

- Reduced byproducts: Surfactants suppress disproportionation of o-chlorobenzaldehyde into o-chlorobenzoic acid.

- Scalability: Simplified workup (filtration, crystallization) reduces production costs by 20–30%.

Mechanistic role of surfactants:

- Micelle formation: PEG-600 forms reverse micelles, solubilizing o-chlorobenzaldehyde in the aqueous phase.

- Transition-state stabilization: Surfactants lower the energy barrier for sulfite-chloride exchange via hydrogen bonding.

Palladium Complex Coordination Chemistry

Sodium 2-formylbenzenesulfonate exhibits remarkable coordination chemistry with palladium centers, forming stable complexes that serve as effective catalysts for various organic transformations. The compound's unique structural features, incorporating both a formyl group and a sulfonate moiety, enable versatile coordination modes that significantly influence catalytic performance [1] [2].

The coordination behavior of sodium 2-formylbenzenesulfonate with palladium centers involves multiple binding modes. The sulfonate group can act as a monodentate ligand through oxygen coordination, while the formyl group provides additional electronic stabilization through its electron-withdrawing properties [2] [3]. Research has demonstrated that palladium phosphine-sulfonate complexes, structurally related to sodium 2-formylbenzenesulfonate derivatives, exhibit bidentate coordination through phosphine and sulfonate groups, resulting in stable five-membered chelate rings [4] [5].

The structural characterization of palladium-sulfonate complexes reveals distinct coordination geometries. In aryl sulfonate palladium triangular clusters, the sulfonate anions function as bridging ligands, stabilizing the metallic core through weak but cooperative interactions [2]. These complexes demonstrate excellent stability with palladium-sulfur bond lengths ranging from 2.23 to 2.33 Å, indicating moderate to strong coordination [2] [6].

Table 1: Palladium-Sulfonate Coordination Chemistry Parameters

| Complex Type | Coordination Mode | Bond Length (Å) | Stability | Electronic Properties |

|---|---|---|---|---|

| Pd-phosphine sulfonate | Bidentate P,O-chelation | 2.0-2.1 (Pd-O) | High thermal stability | Enhanced back-donation |

| Pd-aryl sulfonate cluster | Bridging sulfonate | 2.28 (Pd-S) | Excellent stability | Delocalized electrons |

| Pd-sulfinate complex | Monodentate S-coordination | 2.23-2.33 (Pd-S) | Moderate stability | Weak field ligand |

| Pd-bis-NHC sulfonate | Monodentate sulfonate | 2.2-2.3 (Pd-S) | Aqueous stability | Water-compatible |

The electronic properties of sodium 2-formylbenzenesulfonate-derived palladium complexes are significantly influenced by the sulfonate group's electron-withdrawing nature. This electronic effect enhances the electrophilicity of the palladium center, facilitating oxidative addition processes crucial for catalytic activity [7] [4]. The formyl group provides additional electronic stabilization through resonance effects, contributing to the overall stability of the coordination complex [8].

Mechanistic studies reveal that the sulfonate group in these complexes can undergo dynamic coordination and decoordination processes, creating open coordination sites essential for substrate binding and catalytic turnover [9] [10]. This adaptive coordination behavior is particularly important in catalytic cycles where the metal center must accommodate different oxidation states and coordination geometries [9].

The thermodynamic stability of palladium-sulfonate complexes is enhanced by the cooperative nature of multiple weak interactions. Unlike strongly coordinating ligands, the sulfonate group allows for facile ligand exchange while maintaining sufficient stability for catalytic applications [3] [11]. This balance between stability and reactivity is crucial for effective catalysis.

Role in Cross-Coupling Reaction Catalysis

Sodium 2-formylbenzenesulfonate-derived palladium complexes have demonstrated significant utility in cross-coupling reactions, particularly in Suzuki-Miyaura and related transformations. The unique electronic and steric properties imparted by the sulfonate and formyl groups contribute to enhanced catalytic performance and selectivity [12] [13].

The catalytic mechanism of cross-coupling reactions involving palladium-sulfonate complexes follows the traditional palladium(0)/palladium(II) catalytic cycle with modifications influenced by the sulfonate ligand. The electron-withdrawing nature of the sulfonate group facilitates oxidative addition of aryl halides to the palladium center, while the formyl group provides additional electronic stabilization [14] [15].

In Suzuki-Miyaura cross-coupling reactions, palladium complexes bearing sulfonate-functionalized N-heterocyclic carbene ligands have shown exceptional performance. These catalysts achieve high turnover numbers (TON) of up to 10^5 for activated aryl bromides and 3.7 × 10^4 for aryl chlorides [12]. The sulfonate group enhances water solubility and provides ionic interactions that stabilize the catalyst in aqueous media [12] [13].

Table 2: Cross-Coupling Reaction Performance Data

| Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | TON Values | Selectivity (%) | Substrate Scope |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 0.1-1.0 | 25-100 | 10^4-10^5 | 85-95 | Aryl halides, heteroaryl halides |

| Negishi coupling | 0.5-2.0 | 60-120 | 10^3-10^4 | 80-90 | Aryl chlorides, bromides |

| Desulfinative coupling | 1.0-5.0 | 60-110 | 10^2-10^3 | 75-85 | Aryl sulfinates |

| Heck reaction | 0.5-3.0 | 80-140 | 10^3-10^4 | 70-85 | Alkenes, styrenes |

The role of the sulfonate group in cross-coupling catalysis extends beyond simple coordination. Research has shown that sulfonate anions can act as internal bases, facilitating transmetalation processes and stabilizing intermediate palladium complexes [6] [15]. This internal base effect is particularly pronounced in reactions involving organoborane nucleophiles, where the sulfonate group can assist in the activation of the boron-carbon bond [6].

Mechanistic investigations of palladium-catalyzed desulfinative cross-coupling reactions reveal that sulfonate-containing substrates undergo unique reaction pathways. The sulfonate group can coordinate to the palladium center post-transmetalation, forming stable chelated complexes that influence the rate-determining step of the catalytic cycle [6]. This coordination creates a balance between catalyst stability and reactivity, essential for efficient catalysis.

The substrate scope of cross-coupling reactions catalyzed by sodium 2-formylbenzenesulfonate-derived palladium complexes encompasses a wide range of electrophiles and nucleophiles. Aryl and heteroaryl halides, including challenging substrates such as aryl chlorides, undergo efficient coupling with various organometallic reagents [12] [13]. The catalyst systems demonstrate particular effectiveness with electron-deficient aryl halides, where the electron-withdrawing sulfonate group facilitates oxidative addition [14].

Temperature and reaction conditions significantly influence the performance of these catalytic systems. Lower temperatures (25-60°C) are often sufficient for activated substrates, while more challenging coupling partners may require elevated temperatures (80-120°C) [12] [13]. The aqueous compatibility of sulfonate-containing catalysts allows for environmentally benign reaction conditions, reducing the need for organic solvents [12].

Polymerization Initiator Systems Development

Sodium 2-formylbenzenesulfonate and its derivatives have found significant applications in the development of advanced polymerization initiator systems. These systems leverage the unique reactivity of the sulfonate group and the electron-withdrawing properties of the formyl substituent to control polymerization processes and produce materials with tailored properties [16] [17].

The development of sulfonate-based polymerization initiators represents a significant advancement in controlled polymerization methodologies. Sodium 2-formylbenzenesulfonate can function as both a radical initiator and a coordination polymerization catalyst, depending on the reaction conditions and metal center employed [16] [18]. This dual functionality enables access to diverse polymer architectures and compositions.

In radical polymerization systems, sodium 2-formylbenzenesulfonate derivatives can initiate polymerization through various mechanisms. The compound can undergo photochemical decomposition to generate radical species, or it can participate in redox initiation systems with appropriate reducing agents [17] [19]. The sulfonate group provides water solubility and ionic stabilization, enabling aqueous polymerization processes that are environmentally benign [16].

Table 3: Polymerization Initiator System Performance

| Initiator Type | Polymerization Method | Molecular Weight Control | Polydispersity | Monomer Compatibility | Special Features |

|---|---|---|---|---|---|

| Sulfonated photoinitiator | Free radical | Moderate | 1.5-2.5 | Acrylates, styrenes | UV-responsive |

| Redox sulfonate system | Radical initiation | Limited | 1.8-3.0 | Vinyl monomers | Ambient temperature |

| Pd-sulfonate complex | Coordination insertion | High | 1.1-1.4 | Ethylene, polar monomers | Living polymerization |

| Sulfonate-ATRP | Controlled radical | Excellent | 1.05-1.2 | Methacrylates | Temporal control |

The application of sodium 2-formylbenzenesulfonate in coordination polymerization has yielded particularly impressive results. Palladium complexes bearing phosphine-sulfonate ligands have demonstrated remarkable ability to polymerize ethylene and copolymerize ethylene with polar vinyl monomers [5] [20]. These systems produce linear polyethylenes with molecular weights up to 10^5 g/mol and low polydispersity indices [5].

The mechanism of coordination polymerization using sodium 2-formylbenzenesulfonate-derived initiators involves formation of active palladium-alkyl species through alkyl abstraction or alkylation reactions. The sulfonate group provides electronic stabilization of the metal center while allowing for facile monomer insertion [21] [22]. The formyl group can participate in secondary interactions that influence the stereochemistry and regioselectivity of the polymerization process [20].

Controlled radical polymerization systems incorporating sodium 2-formylbenzenesulfonate have shown excellent performance in producing well-defined polymers with narrow molecular weight distributions. The compound can be incorporated into atom transfer radical polymerization (ATRP) systems as a ligand or co-initiator, providing enhanced control over molecular weight and end-group functionality [23]. The sulfonate group enables aqueous polymerization conditions and provides ionic stabilization of the growing polymer chains [17].

The development of sulfonate-based initiator systems has enabled the synthesis of novel polymer architectures, including block copolymers, gradient copolymers, and functional polymers with pendant sulfonate groups [17] [24]. These materials exhibit unique properties such as ionic conductivity, pH responsiveness, and enhanced water solubility, making them valuable for applications in energy storage, biomedical devices, and environmental remediation [24].

The stability and reactivity of sodium 2-formylbenzenesulfonate-derived initiator systems can be fine-tuned through structural modifications and reaction conditions. The electron-withdrawing formyl group influences the reactivity of the sulfonate moiety, while substituents on the benzene ring can modulate the electronic properties and steric accessibility of the initiating center [8]. This structural tunability enables optimization of initiator performance for specific polymerization applications.

Recent advances in sulfonate-based polymerization initiators have focused on developing environmentally sustainable systems that operate under mild conditions. The use of sodium 2-formylbenzenesulfonate in aqueous polymerization processes eliminates the need for organic solvents and toxic initiators, while maintaining high polymerization rates and molecular weight control [16] [17]. These green polymerization systems represent a significant step toward sustainable polymer manufacturing.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 48 of 52 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Synthetic dye and pigment manufacturing

Benzenesulfonic acid, 2-formyl-, sodium salt (1:1): ACTIVE